3-(Dimethylamino)-5-fluorophenol
Description
Contextualization of Amino- and Fluorophenol Architectures in Chemical Synthesis and Mechanistic Inquiry
Aminophenol and fluorophenol frameworks are cornerstones of modern chemical synthesis, valued for their versatile reactivity. Aminophenols, for instance, are critical intermediates in the production of dyes, pharmaceuticals, and polymers. The interplay between the electron-donating amino group and the hydroxyl group influences the aromatic ring's reactivity, making them subjects of detailed mechanistic studies, particularly in oxidation reactions. The oxidation of 2-aminophenol, for example, is known to proceed through a cyclocondensation mechanism to form 2-aminophenoxazin-3-one, a process catalyzed by enzymes like tyrosinase or chemical oxidants.
Fluorophenols, on the other hand, are pivotal in the synthesis of agrochemicals and pharmaceuticals due to the unique properties imparted by the fluorine atom. The direct fluorination of phenols or the synthesis from fluorinated precursors are common strategies to access these architectures. Mechanistic investigations into fluorination reactions, such as nucleophilic deoxyfluorination of phenols, are an active area of research. These studies aim to develop milder and more efficient methods for creating the strong carbon-fluorine bond, a key step in synthesizing many modern chemical entities. Recent advances include methods for the deoxyfluorination of phenols using reagents that proceed through intermediates like aryl fluorosulfonates or via activation with ruthenium π-complexes. acs.orgacs.org
Significance of Aromatic Amines and Fluorinated Compounds in Modern Chemical Disciplines
Aromatic amines are a broad class of organic compounds characterized by an amino group attached to an aromatic ring. nih.gov They serve as essential precursors in the synthesis of a vast array of products, including dyes, pesticides, and pharmaceuticals. nist.gov In medicinal chemistry, the aromatic amine moiety is a common feature in many drug molecules, contributing to their biological activity and pharmacokinetic properties. mdpi.com The versatility of aromatic amines makes them indispensable substrates in numerous chemical transformations. nih.gov
The incorporation of fluorine into organic molecules has become a widespread strategy in drug discovery and materials science. rsc.org Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can dramatically alter a molecule's physical and chemical properties. bldpharm.com In pharmaceuticals, fluorination can enhance metabolic stability, bioavailability, and binding affinity to target proteins. bldpharm.comscielo.br This has led to a significant number of fluorinated drugs receiving FDA approval in recent years. nih.gov In materials science, fluorinated compounds are valued for their thermal stability, chemical inertness, and unique surface properties. acs.org
Overview of Research Trajectories Pertaining to 3-(Dimethylamino)-5-fluorophenol and Structurally Related Analogs
While dedicated research focusing exclusively on this compound is nascent, its structural components suggest clear research trajectories. A primary area of investigation is its application as a specialized building block in the synthesis of more complex molecules, particularly for pharmaceutical and materials science applications. The combination of the nucleophilic dimethylamino group, the phenolic hydroxyl group, and the modulating electronic effect of the fluorine atom makes it a versatile intermediate.
The synthesis of this compound itself is an area of interest. Plausible synthetic routes could involve the amination of a fluorinated resorcinol (B1680541) derivative or the selective fluorination of 3-(dimethylamino)phenol. The latter approach would leverage the extensive research into the deoxyfluorination of electron-rich phenolic systems.
Research into structurally related analogs is more established. For example, 3-(Dimethylamino)phenol is a known compound with documented physical and spectral properties. nih.govnist.gov It is used in the synthesis of dyes and as a pharmaceutical intermediate. google.com More complex analogs, such as 3,5-Dihydroxyphenyl-5-(dimethylamino)naphthalene-1-sulfonate, have been synthesized and investigated for their fluorescent properties, finding use as sensors for fluoride (B91410) ions. mdpi.com These studies on related compounds provide a framework for exploring the potential applications of this compound, for instance, in the development of novel fluorescent probes or as a key component in new bioactive molecules.
Below are data tables comparing the known properties of this compound with its non-fluorinated analog, 3-(Dimethylamino)phenol.
Table 1: Physical and Chemical Properties
| Property | This compound | 3-(Dimethylamino)phenol |
|---|---|---|
| CAS Number | 1243401-81-1 | 99-07-0 |
| Molecular Formula | C₈H₁₀FNO | C₈H₁₁NO |
| Molecular Weight | 155.17 g/mol | 137.18 g/mol |
| IUPAC Name | This compound | 3-(dimethylamino)phenol |
Table 2: Computed Properties
| Property | 3-(Dimethylamino)phenol |
|---|---|
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 137.084063974 Da |
| Monoisotopic Mass | 137.084063974 Da |
| Topological Polar Surface Area | 23.5 Ų |
| Heavy Atom Count | 10 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10(2)7-3-6(9)4-8(11)5-7/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRRLTCSWQJUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Synthetic Pathway Elucidation for 3 Dimethylamino 5 Fluorophenol
Direct Synthesis Approaches to 3-(Dimethylamino)-5-fluorophenol
Direct synthesis approaches, while not prominently documented, would theoretically rely on the precise functionalization of a benzene (B151609) ring already containing one or two of the desired groups.
The synthesis of a trisubstituted benzene ring like this compound is governed by the directing effects of the substituents already present on the ring. The hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are strong activating, ortho, para-directing groups. The fluorine (-F) atom is a deactivating but also ortho, para-directing group. In a hypothetical direct synthesis, the challenge lies in controlling the position of the incoming electrophile or nucleophile to achieve the desired 1,3,5-substitution pattern, which can be sterically and electronically challenging.
Regioselectivity is paramount in the synthesis of this molecule. If starting with 3-aminophenol (B1664112), for instance, subsequent dimethylation followed by fluorination must be controlled. Both the hydroxyl and dimethylamino groups would direct an incoming electrophile (such as a fluorinating agent) to the positions ortho and para to them. In 3-(dimethylamino)phenol, the positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions ortho and para to the dimethylamino group are 2, 4, and 6. Therefore, direct electrophilic fluorination of 3-(dimethylamino)phenol would likely yield a mixture of products, with substitution at positions 2, 4, and 6, rather than the desired position 5. Achieving the meta relationship between all three substituents often requires more complex, multi-step strategies involving blocking groups or starting with a pre-functionalized ring that enforces the desired regiochemistry.
Synthesis from Key Precursors and Intermediates
A more practical and controllable approach involves the synthesis from key precursors where the substitution pattern is established through a series of reliable reactions.
A logical and well-documented starting point is the synthesis of the non-fluorinated analogue, 3-(Dimethylamino)phenol, which can then theoretically undergo a subsequent fluorination step.
One common method starts with m-aminophenol . The traditional process involves methylation using a highly toxic reagent like dimethyl sulfate (B86663) to yield 3-(N,N-dimethylamino)phenol. patsnap.com A more modern and safer alternative synthesis starts from resorcinol (B1680541) . In this process, resorcinol is reacted with an aqueous solution of dimethylamine (B145610) under high temperature and pressure. patsnap.comgoogle.com The crude product is then purified through a series of extractions and distillation. patsnap.comgoogle.com
Table 1: Synthesis of 3-(Dimethylamino)phenol from Resorcinol
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| Resorcinol, Dimethylamine aqueous solution | 1. 175-210°C in an autoclave. 2. Cooled, followed by addition of NaOH solution. 3. Toluene (B28343) extraction to remove by-products. 4. Neutralization with HCl to pH 6-7. 5. Hot water wash and vacuum distillation. | 3-(Dimethylamino)phenol | Not specified | patsnap.comgoogle.com |
This precursor, 3-(Dimethylamino)phenol, possesses the core structure, and the challenge shifts to the selective introduction of a fluorine atom at the 5-position.
An alternative strategy begins with a fluorinated benzene ring, followed by the introduction of the hydroxyl and dimethylamino groups. For example, the synthesis could start from 3-fluoroaniline (B1664137) or 3,5-difluorobromobenzene.
Starting with 3-fluoroaniline , a diazotization reaction followed by hydrolysis can produce 3-fluorophenol (B1196323) . google.com This process involves treating 3-fluoroaniline with sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures to form a diazonium salt, which is then hydrolyzed at high temperatures to yield the phenol (B47542). google.com From 3-fluorophenol, a subsequent nitration, reduction to an amine, and then dimethylation could be envisioned, although this would be a lengthy process with significant regiochemical challenges.
Another pathway could start from a difluorinated compound like 3,5-difluorobromobenzene . A one-pot reaction under alkaline conditions can convert this into 3,5-difluorophenoxide, which upon acidification yields 3,5-difluorophenol . google.com To arrive at the target compound from here, one of the fluorine atoms would need to be selectively substituted with a dimethylamino group via nucleophilic aromatic substitution, a challenging transformation.
Table 2: Synthesis of Key Fluorinated Precursors
| Precursor | Reactants | Reagents & Conditions | Product | Yield | Reference |
| 3-Fluorophenol | 3-Fluoroaniline | 1. Diazotization with NaNO₂ and H₂SO₄ at <5°C. 2. Hydrolysis in H₂SO₄/CuSO₄ solution at 130-135°C. 3. Distillation. | 3-Fluorophenol | 81% | google.com |
| 3,5-Difluorophenol | 3,5-Difluorobromobenzene | 1. Heating in an aqueous alkaline solution with DMSO. 2. Acidification with HCl to pH 1. 3. Extraction. | 3,5-Difluorophenol | Not specified | google.com |
Fluorination Strategies in the Synthesis of this compound
The introduction of the fluorine atom is a pivotal step. Given the precursor 3-(Dimethylamino)phenol, a late-stage fluorination approach would be necessary. Modern fluorination methods offer a range of reagents and catalytic systems for this purpose. mdpi.com
Electrophilic fluorinating agents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are commonly used to install fluorine onto electron-rich aromatic rings. mdpi.com However, as previously discussed, the powerful ortho, para-directing nature of the hydroxyl and dimethylamino groups in 3-(dimethylamino)phenol makes direct electrophilic fluorination to the 5-position highly unlikely.
Therefore, a more plausible route would involve a more complex, directed synthesis. This could involve:
Starting with a precursor where the 5-position is activated for fluorination, for example, through a carboxyl group that can undergo decarboxylative fluorination. nih.gov
Using blocking groups to occupy the more reactive 2, 4, and 6 positions of 3-(dimethylamino)phenol, directing the fluorination to the only available position (5), followed by removal of the blocking groups.
A nucleophilic fluorination approach starting from a precursor like 3-amino-5-nitrophenol. The amino group could be dimethylated, and the nitro group could then be converted into a diazonium salt, which can be subjected to a Schiemann reaction or related transformation to introduce fluorine.
These advanced strategies highlight that while the synthesis of this compound is feasible, it requires a carefully planned, multi-step pathway that masterfully controls the regiochemical outcome of each reaction.
Amination Strategies for Incorporating the Dimethylamino Moiety
The introduction of the dimethylamino group can be performed either before or after the fluorination step. The primary strategies involve direct substitution or reductive processes.
Direct amination involves the formation of a carbon-nitrogen bond by substituting a leaving group on the aromatic ring with an amine. A plausible route to this compound is the reaction of 3-fluorophenol with dimethylamine. While the direct substitution of a hydroxyl group is difficult, modern metal-free methods have been developed for the direct amination of phenols. organic-chemistry.org These reactions can provide a versatile route to various arylamines. organic-chemistry.org
Alternatively, a more traditional approach would involve the conversion of the hydroxyl group of 3-fluorophenol to a better leaving group, such as a triflate, followed by a palladium-catalyzed Buchwald-Hartwig amination with dimethylamine. The precursor, 3-fluorophenol, can be synthesized from 3-fluoroaniline via a diazotization reaction followed by hydrolysis. google.com
Reductive amination is a powerful method for forming amines from carbonyl compounds. masterorganicchemistry.com This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced to the target amine. organic-chemistry.orgyoutube.com
To synthesize this compound, a logical starting material would be 3-fluoro-5-hydroxybenzaldehyde (B1339271) or 3-fluoro-5-hydroxyacetophenone. This carbonyl compound would react with dimethylamine to form an intermediate iminium salt, which is then reduced in situ. A common and selective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is effective at reducing the protonated imine without significantly reducing the starting aldehyde or ketone. masterorganicchemistry.comyoutube.com This method avoids the issue of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com This biomimetic approach is highly efficient for preparing a wide range of amines. nih.gov
Table 3: Comparison of Amination Strategies
| Strategy | Precursor Example | Key Reagents | Key Features |
|---|---|---|---|
| Direct Amination | 3-Fluorophenol | Dimethylamine, catalyst (e.g., Pd-based) or metal-free conditions organic-chemistry.orgresearchgate.net | Forms C-N bond directly on the ring. |
| Reductive Amination | 3-Fluoro-5-hydroxybenzaldehyde | Dimethylamine, NaBH₃CN masterorganicchemistry.com | Highly versatile, avoids over-alkylation, mild conditions. |
Mannich-Type Reactions and Related Condensations in Phenol Functionalization
The Mannich reaction is a three-component condensation that facilitates the aminoalkylation of an acidic proton located on a carbon atom, often adjacent to a carbonyl group. byjus.com In the context of phenols, which exist in equilibrium with their keto tautomers, the aromatic ring can act as the nucleophile. youtube.comyoutube.com This reaction typically involves formaldehyde (B43269), a primary or secondary amine (in this case, dimethylamine), and a compound with an active hydrogen. wikipedia.orgyoutube.com
A plausible Mannich-type pathway to this compound would involve the reaction of 3-fluorophenol with formaldehyde and dimethylamine. The mechanism begins with the formation of a highly electrophilic Eschenmoser's salt precursor, the dimethylaminium ion, from dimethylamine and formaldehyde. youtube.com The electron-rich aromatic ring of 3-fluorophenol, activated by the hydroxyl group, would then attack this iminium ion, leading to the introduction of a dimethylaminomethyl group. Subsequent transformation of this intermediate would be required to yield the final product, although this direct aminomethylation is just one possibility.
While a direct one-step Mannich reaction to yield the target compound is not documented, analogous syntheses provide a strong basis for this approach. For instance, the preparation of 3-(N,N-dimethylamino)phenol has been successfully achieved by reacting resorcinol with an aqueous solution of dimethylamine at elevated temperatures (160–210 °C) in an autoclave. google.compatsnap.com This process demonstrates the feasibility of direct amination on a dihydroxybenzene ring system. A similar strategy starting with 3-fluorophenol is therefore a logical, though currently undocumented, synthetic route.
Utilization of Dimethylaminating Reagents
Direct amination using dimethylaminating reagents presents another viable synthetic avenue. This can be conceptualized primarily through nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. A potential starting material for such a reaction would be 3,5-difluorophenol. The strong electron-withdrawing nature of the fluorine atoms and the activating effect of the hydroxyl group could render the C3 position susceptible to nucleophilic attack by dimethylamine.
The reaction would likely proceed via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. libretexts.org Subsequent elimination of a fluoride (B91410) ion would yield the desired this compound. Conditions for such reactions often involve heating dimethylamine in a polar aprotic solvent like DMF or DMSO. mdpi.com In some procedures, dimethylamine can be generated in situ from the thermal decomposition of N,N-dimethylformamide (DMF) assisted by a base, which can be a practical alternative to using volatile dimethylamine gas. researchgate.net
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. For the synthesis of this compound, transition metal catalysis and organocatalysis offer powerful, though largely theoretical, strategies.
Transition Metal-Catalyzed Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and represents a highly promising route to this compound. arxiv.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. researchgate.net The most logical starting material for this approach would be 3-bromo-5-fluorophenol (B1288921) , a commercially available compound. sigmaaldrich.comossila.com
The reaction would involve coupling 3-bromo-5-fluorophenol with dimethylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with common examples including BINAP and Xantphos. chemspider.com The base, typically a strong, non-nucleophilic one like sodium tert-butoxide or cesium carbonate, is essential for the catalytic cycle. chemspider.com
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 |
| Aryl Chloride | Amine | Pd(OAc)₂ / (±)-BINAP | Cs₂CO₃ | Toluene | 90 | 37 |
This table presents representative conditions for Buchwald-Hartwig amination reactions on similar substrates, illustrating the general parameters that would be adapted for the synthesis of this compound from 3-bromo-5-fluorophenol. Data derived from patent literature and research articles. chemspider.com
Organocatalytic Methodologies
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful field, particularly for asymmetric synthesis. nih.gov While organocatalytic methods for the α-fluorination of aldehydes and ketones are well-established, direct organocatalytic amination of aryl halides or phenols is a less developed area. beilstein-journals.org
Current organocatalytic research has shown success in aminofluorination reactions, where both an amine and a fluorine atom are added across a double bond. nih.gov However, these methods are not directly applicable to the synthesis of this compound from a simple aromatic precursor. The development of an organocatalytic method for the direct nucleophilic aromatic substitution of a fluorine atom with a dimethylamino group on a phenol ring remains a future challenge for the field.
Yield Optimization and Purity Enhancement in Synthetic Procedures
Optimizing reaction yields and ensuring high purity are critical for both laboratory synthesis and industrial production. These processes involve a systematic study of reaction parameters and the development of effective purification protocols.
Process Development for Industrial and Laboratory Scale-Up
For any of the potential synthetic routes, scaling up from the laboratory to an industrial process requires careful consideration of safety, cost, and efficiency. For instance, in the catalytic hydrogenation of nitrophenols to aminophenols, a common industrial process, factors such as catalyst loading, hydrogen pressure, agitation speed, and solvent effects are meticulously optimized to maximize yield and minimize reaction time. acs.orgepo.org
A detailed process for producing p-aminophenol from nitrobenzene (B124822) highlights key industrial considerations. arxiv.orgresearchgate.net The process uses a Pt/C catalyst in the presence of sulfuric acid. arxiv.orgresearchgate.net After the reaction, the product is isolated and purified. Common purification techniques for aminophenols include:
Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. google.com
Distillation: For liquid products or those that can be distilled under reduced pressure, vacuum distillation is an effective purification method. google.compatsnap.com
Chromatography: On a laboratory scale, column chromatography is often used to obtain highly pure material. nih.gov
In the context of this compound, a likely industrial process based on a Buchwald-Hartwig amination would require optimization of catalyst and ligand loading, reaction temperature, and base concentration. Post-reaction workup would involve separating the product from the catalyst (which could be recycled) and salts, followed by purification likely via distillation or recrystallization.
Purification Techniques and Their Impact on Research Outcomes
The purity of this compound is a critical factor that significantly influences the outcomes of its application in various research and industrial settings. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced product yields, and inconsistent results. Therefore, effective purification techniques are essential to ensure the reliability and reproducibility of experimental data and the quality of the final products.
A variety of methods are employed for the purification of this compound, each with its own advantages and limitations. The choice of a specific technique or a combination of techniques depends on the nature and concentration of the impurities present in the crude product. Common purification strategies include extraction, washing, distillation, and recrystallization.
In a typical purification process following the synthesis of this compound from resorcinol and dimethylamine aqueous solution, the crude product is first treated with an industrial liquid alkali. google.compatsnap.com This step is followed by extraction with a solvent like toluene to remove by-products. google.compatsnap.com The aqueous phase is then neutralized, often with a dilute acid such as sulfuric acid, to a pH of 6-7. google.compatsnap.com Subsequently, the mixture is washed with hot water (50-80°C) to eliminate unreacted resorcinol. google.compatsnap.com The final step in this purification sequence is vacuum distillation, which separates the desired this compound from less volatile impurities. google.compatsnap.com
Another patented method involves the recrystallization of the crude product from toluene. google.com After the initial reaction and vacuum distillation, the crude m-dimethylaminophenol is dissolved in toluene with heating. google.com Upon cooling, a significant amount of white crystalline product precipitates out, which is then filtered and dried to yield the purified compound. google.com
The table below summarizes the common purification techniques employed for this compound:
| Purification Technique | Description | Purpose |
| Extraction | The crude product is treated with a solvent (e.g., toluene) to selectively remove by-products. google.compatsnap.com | To separate by-products from the desired compound. |
| Washing | The product is washed with hot water (50-80°C) after pH adjustment. google.compatsnap.com | To remove unreacted starting materials like resorcinol. |
| Distillation | The purified product is obtained by distillation under reduced pressure. google.compatsnap.com | To separate the product from non-volatile impurities. |
| Recrystallization | The crude product is dissolved in a suitable solvent (e.g., toluene) and allowed to crystallize upon cooling. google.com | To obtain a highly pure crystalline product. |
The effectiveness of these purification techniques directly impacts the quality of the this compound and, consequently, its performance in subsequent applications. For instance, in the synthesis of pharmaceuticals or dyes, the presence of impurities can affect the color, stability, and biological activity of the final product. High-purity starting materials are crucial for achieving consistent and reliable results in research and development.
The purity of the final compound is often assessed using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). lcms.czepa.gov These methods can separate and quantify the main compound and any residual impurities, providing a detailed profile of the product's purity. For example, reversed-phase HPLC with a C18 column is a common method for analyzing phenolic compounds. lcms.czthno.org
Chemical Reactivity and Transformation Studies of 3 Dimethylamino 5 Fluorophenol
Reactions at the Aromatic Core
The aromatic ring of 3-(Dimethylamino)-5-fluorophenol is electron-rich, making it susceptible to electrophilic attack. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. Conversely, the presence of a fluorine atom introduces the possibility of nucleophilic aromatic substitution, a reaction pathway typically associated with electron-deficient rings.
Electrophilic Aromatic Substitution Reactivity
The dimethylamino and hydroxyl groups are powerful activating groups and are ortho, para-directors for electrophilic aromatic substitution (EAS). libretexts.org The fluorine atom, while deactivating due to its inductive effect, is also an ortho, para-director. libretexts.org In this compound, the substituents are located at positions 1, 3, and 5. The combined directing effects of the -OH and -N(CH3)2 groups strongly activate positions 2, 4, and 6 for electrophilic attack.
A notable example of EAS on highly activated aromatic systems like aminophenols is the Vilsmeier-Haack reaction . This reaction uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group (-CHO) onto the ring. wikipedia.orgijpcbs.comchemistrysteps.comjk-sci.comambeed.com For this compound, formylation is expected to occur at the positions most activated by the hydroxyl and amino groups, namely C2, C4, or C6.
Another common EAS reaction is nitration . However, under the strongly acidic conditions of nitration (e.g., HNO3/H2SO4), the basic dimethylamino group is protonated to form a dimethylanilinium ion (-N+H(CH3)2). This protonated group is strongly deactivating and a meta-director. stackexchange.com This change in the substituent's nature would drastically alter the reactivity and regioselectivity, directing the incoming nitro group to a position meta to the anilinium group and likely inhibiting the reaction. To achieve ortho or para nitration, protection of the amino group, for instance by acylation, is often necessary. stackexchange.com
The table below summarizes the expected outcomes for common electrophilic aromatic substitution reactions on this compound.
| Reaction | Reagents | Expected Major Product(s) | Notes |
| Formylation | POCl3, DMF, then H2O | 2/4/6-Formyl-3-(dimethylamino)-5-fluorophenol | The Vilsmeier-Haack reaction is effective for electron-rich rings. wikipedia.orgjk-sci.com |
| Nitration | HNO3, H2SO4 | Complex mixture, likely meta-nitration relative to the protonated amino group. | The amino group is protonated under strong acid conditions, becoming a deactivating meta-director. stackexchange.com |
| Bromination | Br2, CCl4 | 2,4,6-Tribromo-3-(dimethylamino)-5-fluorophenol | The ring is highly activated, likely leading to polysubstitution. |
Nucleophilic Aromatic Substitution Dynamics, particularly involving fluorine displacement
Nucleophilic aromatic substitution (SNA) typically requires an aromatic ring to be substituted with strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. researchgate.netchemrxiv.org The fluorine atom is an excellent leaving group for SNAr reactions because its high electronegativity activates the carbon atom for nucleophilic attack. whiterose.ac.uk
In this compound, the ring is electron-rich due to the powerful donating effects of the hydroxyl and dimethylamino groups, which generally disfavors classical SNAr reactions. However, fluorine displacement can occur under specific conditions, particularly with strong nucleophiles or through alternative mechanisms. For instance, in the synthesis of rhodamine and rhodol dyes, 3-aminophenol (B1664112) derivatives undergo condensation reactions with phthalic anhydrides or benzaldehydes, which involves nucleophilic attack on an electrophilic partner, followed by cyclization. researchgate.netnih.govresearchgate.netrsc.orgnih.gov
Studies on related molecules, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that a fluorine atom positioned meta to a nitro group can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.govbeilstein-journals.org While the electronic properties of this compound are opposite to this nitro-substituted example, these findings highlight the potential for fluorine displacement in 3,5-disubstituted systems. The reaction would likely require forcing conditions due to the electron-rich nature of the phenol (B47542) ring. Such reactions could proceed with strong nucleophiles like alkoxides or amides at high temperatures. nih.govresearchgate.net
Oxidation and Reduction Pathways
The oxidation of this compound can occur at several sites. The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-type structures, although the substitution pattern makes simple quinone formation complex. The dimethylamino group can also be oxidized. The oxidation of N,N-dimethylanilines with reagents like cupric chloride or peroxydisulfate (B1198043) can lead to the formation of colored dimeric and trimeric products (like crystal violet) or result in N-demethylation. wikipedia.orgnih.gov Electrochemical oxidation of N,N-dimethylaminophenol in aqueous media is known to produce N,N-dimethylbenzoquinoneimine, which can then hydrolyze.
The reduction of the aromatic system or the functional groups of this compound would require harsh conditions, as phenols and anilines are generally stable to typical reducing agents. Catalytic hydrogenation (e.g., H2/Pd) is unlikely to affect the aromatic ring under standard conditions. The C-F bond is also generally resistant to catalytic hydrogenolysis. The reduction of related fluorinated ketones to alcohols has been demonstrated using biocatalysts like reductive aminases, suggesting that functional groups on such rings can be selectively reduced while leaving the fluorinated aromatic core intact. whiterose.ac.uk
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated to form a highly nucleophilic phenoxide ion. This enhances its reactivity towards electrophiles and is a key feature in etherification and esterification reactions.
Etherification and Esterification Reactions
Etherification: The phenolic hydroxyl group can be converted into an ether via O-alkylation. Due to the presence of the nucleophilic amino group, selective O-alkylation can be challenging. To achieve selectivity, the reaction often involves first converting the phenol to its more nucleophilic phenoxide salt using a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3). The subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) yields the corresponding ether. researchgate.nettandfonline.com Phase-transfer catalysis is a method that has been successfully used for the selective O-alkylation of aminophenols in solvent-free conditions. tandfonline.com
Esterification: Phenols react very slowly with carboxylic acids, so esterification is typically achieved using more reactive acylating agents like acid anhydrides (e.g., acetic anhydride) or acyl chlorides (e.g., benzoyl chloride). nih.govlibretexts.orgyoutube.comlibretexts.org The reaction is often performed in the presence of a base (like pyridine (B92270) or NaOH) to neutralize the acidic byproduct (HCl or a carboxylic acid) and to activate the phenol as a phenoxide. nih.gov The use of mixed anhydrides, generated from a carboxylic acid and a chloroformate, can also facilitate the efficient synthesis of activated esters. nih.gov
The table below outlines representative etherification and esterification reactions.
| Reaction Type | Reagents | Product Type | Typical Conditions |
| Etherification (O-Alkylation) | 1. Base (K2CO3 or NaOH)2. Alkyl Halide (R-X) | Phenolic Ether | Acetone or DMF, reflux. researchgate.net |
| Esterification | Acyl Chloride (RCOCl), Pyridine | Phenyl Ester | Room temperature or gentle warming. |
| Esterification | Acid Anhydride ((RCO)2O), Base | Phenyl Ester | Gentle warming. libretexts.org |
Hydrogen Bonding Interactions and Their Influence on Reactivity
The presence of both a hydroxyl group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) allows for the possibility of an intramolecular hydrogen bond (O-H···F). The existence and strength of such bonds in fluorophenols are a subject of study, with some research suggesting a very weak interaction or its absence in simple o-fluorophenol. beilstein-journals.orgnih.govCurrent time information in Bangalore, IN.
Additionally, the dimethylamino group's nitrogen atom has a lone pair of electrons and can act as a hydrogen bond acceptor, potentially forming an O-H···N interaction. Computational studies on related aminonaphthols and Schiff bases confirm the structural importance of such intramolecular hydrogen bonds. nih.govresearchgate.net The formation of an intramolecular hydrogen bond can influence the molecule's conformation, restricting the rotation of the hydroxyl group. This can, in turn, affect the acidity of the phenol and its reactivity by altering the availability of the hydroxyl proton and the nucleophilicity of the oxygen atom. For instance, a strong intramolecular hydrogen bond can make the proton less available for abstraction, potentially slowing down reactions that require deprotonation.
Reactivity of the Dimethylamino Group
The dimethylamino group is a key functional moiety in this compound, largely dictating its electronic and reactive properties. The nitrogen atom possesses a lone pair of electrons, which is central to its basicity, nucleophilicity, and participation in a variety of chemical transformations.
The fluorine atom at the meta-position is a strong electron-withdrawing group, which decreases the electron density on the nitrogen atom of the dimethylamino group, thereby reducing its basicity. In contrast, the hydroxyl group at the meta-position is also electron-withdrawing by induction but can be electron-donating by resonance, although the latter effect is less pronounced from the meta position. The interplay of these electronic effects will result in a pKa value for this compound that is lower than that of N,N-dimethylaniline. For comparison, the pKa values for various substituted phenols and anilines illustrate these electronic influences. ucla.eduorganicchemistrydata.org For instance, 3-fluorophenol (B1196323) has a pKa of 9.3, indicating the electron-withdrawing nature of the fluorine substituent. ucla.edu
Protonation of N,N-dimethylanilines can occur at two primary sites: the nitrogen atom of the dimethylamino group or the aromatic ring. Gas-phase studies have shown that while N-protonation is thermodynamically favored, ring protonation can also occur, particularly under kinetic control with certain Brønsted acids. researchgate.net In solution, protonation is generally expected to occur on the more basic nitrogen atom.
Table 1: pKa Values of Selected Substituted Phenols and Anilines in Water
| Compound | pKa of Conjugate Acid |
| N,N-Dimethylaniline | 5.1 researchgate.net |
| Aniline | 4.6 |
| 3-Fluoroaniline (B1664137) | 3.5 |
| 3-Methoxyaniline | 4.2 |
| Phenol | 10.0 ucla.edu |
| 3-Fluorophenol | 9.3 ucla.edu |
| 3-Nitrophenol | 8.4 ucla.edu |
This table provides reference pKa values to illustrate the electronic effects of substituents on the basicity of the amino group and the acidity of the phenolic proton.
The nitrogen lone pair of the dimethylamino group in this compound allows it to act as a nucleophile and react with alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, converts the tertiary amine into a permanently charged species. Common alkylating agents used for this purpose include alkyl halides (e.g., methyl iodide, ethyl bromide) and dialkyl sulfates (e.g., dimethyl sulfate). rsc.orggoogle.com
The reaction is typically carried out by treating the amine with the alkylating agent, sometimes in a solvent, although solvent-free conditions have also been reported. rsc.orggoogle.com The reaction with dimethyl sulfate (B86663) is often exothermic. google.com The resulting quaternary ammonium salt of this compound would be a stable, ionic compound.
Furthermore, the basic nature of the dimethylamino group allows for the formation of acid-addition salts when treated with an appropriate acid. For instance, reaction with hydrochloric acid would yield this compound hydrochloride. Such salt formation is a common strategy to improve the solubility and crystallinity of amine-containing compounds. The formation of salts and co-crystals of structurally related phenolic compounds has been explored to modulate their physicochemical properties, such as solubility. google.com
Beyond protonation and quaternization, the lone pair of electrons on the nitrogen atom of the dimethylamino group can participate in other chemical reactions. One such reaction is N-oxidation, where the nitrogen is oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The N-oxide of a related compound, 2-dimethylamino-N,N-dimethylaniline N-oxide, has been studied in the context of oxidation mechanisms. researchgate.net The resulting N-oxide of this compound would have altered electronic and steric properties compared to the parent amine.
The nitrogen lone pair also enables the dimethylamino group to act as a ligand in the formation of coordination complexes with metal ions. Organometallic Ru(II)-cymene complexes linked to ferrocene (B1249389) via nitrogen heterocycles have been synthesized and studied, demonstrating the coordinating ability of nitrogen atoms in such scaffolds. acs.org It is conceivable that this compound could similarly coordinate to various metal centers through its dimethylamino nitrogen.
While direct C-H or C-C bond cleavage of the dimethylamino group in this compound is not a common transformation, related reactions in similar structural motifs have been reported. For instance, the ortho-selective C-H alkylation of N,N-dimethylanilines with alkenes has been achieved using a yttrium catalyst. rsc.org This type of reaction involves the activation of a C-H bond on the aromatic ring, directed by the dimethylamino group. Similarly, para-selective C-H olefination of N,N-dimethylaniline derivatives has been demonstrated using a palladium/S,O-ligand catalytic system. acs.org These methods highlight the potential for functionalizing the aromatic ring of this compound through C-H activation.
Cleavage of the C-N bond (N-dealkylation) in N,N-dimethylanilines is a known metabolic process, often mediated by enzymes like cytochrome P450, and can be mimicked by biomimetic nonheme oxidants. frontiersin.org This reaction proceeds through a C-H bond activation of one of the N-methyl groups.
Regarding C-C bond cleavage, this is a more challenging transformation. However, studies on the enzymatic oxidation and reduction reactions have shown that C-C bond cleavage can occur in various organic molecules, often initiated by an oxidation event. nih.gov In the context of substituted phenols, C-O bond cleavage is a more extensively studied area, particularly in the context of lignin (B12514952) depolymerization. rsc.orgacs.org Photochemical cleavage of para-substituted phenols from α-keto amides has also been observed, proceeding through excited state ArO-C bond homolysis. acs.org
Formation of Derivatives and Analogues of this compound
The presence of the dimethylamino group in this compound allows for its conversion into urea (B33335) derivatives, while the phenolic hydroxyl group can be transformed into a carbamate.
Urea Synthesis: Urea derivatives can be synthesized from the dimethylamino group. A common method involves the reaction of the parent amine with an isocyanate. Alternatively, this compound could first be converted to an isocyanate precursor, although this is less direct for a secondary amine. A more direct route for forming a urea from the secondary amine functionality would involve reaction with a carbamoyl (B1232498) chloride or a similar carbonylating agent. General methods for urea synthesis often involve the reaction of amines with phosgene (B1210022) or its equivalents, or through the carbonylation of amines. nih.govthieme.de
Carbamate Synthesis: The phenolic hydroxyl group of this compound can be readily converted into a carbamate. This is typically achieved by reacting the phenol with an isocyanate or by reacting it with phosgene or a chloroformate to form a chloroformate intermediate, which is then reacted with an amine. A one-pot synthesis of O-aryl carbamates involves the in-situ formation of N-substituted carbamoyl chlorides which then react with substituted phenols. organic-chemistry.org Another approach is the reaction of phenols with sodium cyanate (B1221674) in the presence of an acid like trichloroacetic acid to form primary carbamates. banglajol.info
Table 2: General Methods for the Synthesis of Carbamates and Ureas from Phenols and Amines
| Derivative | Starting Functional Group | Reagents |
| O-Aryl Carbamate | Phenolic -OH | Isocyanate (R-N=C=O) |
| Phosgene (COCl₂) then an amine (R₂NH) | ||
| N-Substituted carbamoyl chloride (R₂NCOCl) organic-chemistry.org | ||
| Sodium cyanate (NaOCN) and acid banglajol.info | ||
| N,N-Disubstituted Urea | Amino -NR₂ | Isocyanate (R'-N=C=O) |
| Carbamoyl chloride (R'₂NCOCl) |
This table outlines common synthetic routes to carbamates and ureas that could be applied to this compound.
Formation of Schiff Base Ligands
Schiff bases are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org They are typically formed through the condensation of a primary amine with an aldehyde or ketone. wikipedia.orgwjpsonline.com This reaction is a cornerstone of organic synthesis, producing versatile intermediates and ligands with wide-ranging applications. wjpsonline.com
In the context of this compound, the reactive amino group can participate in condensation reactions with various carbonyl compounds to yield Schiff base ligands. These reactions are generally catalyzed by either acid or base. wjpsonline.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to form the stable imine, or Schiff base. wjpsonline.com
While specific studies on this compound are not extensively documented in publicly available literature, the synthesis of related Schiff bases from aminophenols is well-established. For instance, new allylidene amino phenol-containing Schiff bases have been efficiently synthesized by reacting aminophenols with trimethinium salts in the presence of triethylamine. rsc.orgresearchgate.netrsc.org A typical procedure involves refluxing the aminophenol and a carbonyl compound, such as an aldehyde, in a solvent like ethanol. researchgate.net
The resulting Schiff base ligands, featuring the this compound moiety, would be expected to act as chelating agents for various metal ions, a property common to many Schiff base ligands. wikipedia.org
Table 1: Representative Reaction for Schiff Base Formation
| Reactants | Reagents/Conditions | Product Type |
| This compound | Aldehyde (e.g., Salicylaldehyde) | Ethanol, Reflux |
| This compound | Ketone (e.g., Acetophenone) | Acid or Base catalyst |
| Aminophenol derivative | Trimethinium salt | Triethylamine, Ethanol, Reflux |
This table illustrates generalized reaction conditions based on known Schiff base syntheses.
Derivatization for Specific Research Applications (e.g., fluorescent probes)
The modification, or derivatization, of molecules like this compound is a key strategy for creating specialized tools for scientific research, particularly in the development of fluorescent probes. mdpi.com Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength; they are invaluable for visualizing biological processes and detecting specific analytes. nih.gov
The inherent fluorescence of a molecule can be fine-tuned or switched on/off through chemical modification. Key strategies include Photoinduced Electron Transfer (PeT) and spirocyclization. nih.gov The this compound structure is a promising scaffold for fluorescent probes due to the strong electron-donating character of the dimethylamino group, which can enhance fluorescence quantum yields.
Derivatization of this compound could involve several approaches:
Condensation reactions: The amino group can be reacted with aldehydes or other carbonyl-containing fluorophores to create larger, more conjugated systems with shifted emission wavelengths. For example, linking it to a naphthalimide or coumarin (B35378) structure can generate probes for specific analytes. nih.govmdpi.com
Coupling reactions: The phenol or the aromatic ring itself can be a site for coupling reactions (e.g., Suzuki or Sonogashira couplings) to attach other functional groups or fluorophores, such as BODIPY dyes, which are known for their sharp emission peaks and high photostability. mdpi.com
Reaction with sulfonyl chlorides: The hydroxyl group can be reacted with reagents like dinitrobenzenesulfonyl chloride to create a "pro-probe" that is initially non-fluorescent. wikipedia.org Cleavage of the sulfonate group by a specific analyte can restore the phenol and turn on fluorescence, a common mechanism for detecting thiophenols. mdpi.com
While direct examples of using this compound for these exact probes are not readily found, the principles of fluorescent probe design strongly suggest its suitability as a building block. mdpi.comnih.gov
Mechanistic Investigations of Chemical Transformations Involving this compound
Understanding the detailed step-by-step pathways of chemical reactions is fundamental to controlling and optimizing the synthesis of new compounds. For a molecule like this compound, mechanistic studies would focus on how the electronic properties of its substituents influence reaction intermediates, rates, and outcomes.
Reaction Pathway Elucidation and Intermediates Identification
The formation of a Schiff base from an amine and a carbonyl compound proceeds through a well-understood reaction pathway. wjpsonline.com The key steps are:
Nucleophilic Attack: The nitrogen atom of the amino group of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine or hemiaminal intermediate. wikipedia.org
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (water).
Dehydration: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base (which could be the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final Schiff base product.
The rate-determining step is typically the dehydration of the carbinolamine, which is why the reaction is often acid-catalyzed. wjpsonline.com However, the pH must be carefully controlled, as excessive acidity will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. wjpsonline.com
In reactions involving the oxidation of related aminophenols, intermediates can include radical cations or other transient species, which can be identified using techniques like electron paramagnetic resonance (EPR) spectroscopy or computational modeling. For instance, the oxidation of aminomethanol (B12090428) has been studied to identify various radical intermediates. frontiersin.org
Kinetic and Thermodynamic Parameters of Reactions
The study of reaction kinetics provides information about the rate of a reaction, while thermodynamics describes the energy changes and the position of equilibrium. nih.gov For the formation of Schiff bases, both kinetic and thermodynamic parameters have been investigated for related systems.
Thermodynamics: The formation of a Schiff base is a reversible equilibrium reaction. The key thermodynamic parameters are:
Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous reaction. For many Schiff base formations, the ΔG values are negative, indicating that product formation is favored. researchgate.net
Enthalpy (ΔH): This represents the change in heat content. Schiff base formation is often exothermic (negative ΔH), meaning heat is released. nih.gov
Entropy (ΔS): This is a measure of disorder. In Schiff base formation, two reactant molecules combine to form one product molecule and one water molecule, leading to a small change in entropy. However, in complexation reactions with metal ions, the entropy of activation can be negative, suggesting a more ordered transition state. researchgate.net
Table 2: Illustrative Thermodynamic Data for a Related Schiff Base Complexation
| Complex | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | ΔG° (kJ mol⁻¹) | log K |
| [SnMe₂Cl₂(H₂L)] | -28.5 ± 1.1 | -12.1 ± 3.8 | -24.9 ± 2.3 | 4.36 ± 0.41 |
Data adapted from a study on a tin(IV) Schiff base complex, illustrating the types of parameters measured. researchgate.net H₂L represents a Schiff base ligand.
Influence of Electronic and Steric Effects on Reactivity
The reactivity of this compound is governed by the electronic and steric effects of its substituents.
Electronic Effects:
-N(CH₃)₂ (Dimethylamino) group: This is a powerful electron-donating group (EDG) through resonance (+R effect). It increases the electron density on the aromatic ring, particularly at the ortho and para positions (positions 2, 4, and 6). researchgate.net This makes the ring highly activated towards electrophilic aromatic substitution and also increases the nucleophilicity of the amino group itself.
-F (Fluoro) group: Fluorine is the most electronegative element, so it exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov However, it also has lone pairs that can be donated through resonance (+R effect), though this is weaker than its inductive pull. The net effect of fluorine on aromatic reactivity is complex; it is generally deactivating towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions. nih.gov
-OH (Hydroxyl) group: Like the amino group, the hydroxyl group is an activating, ortho-, para-directing group due to its +R effect. libretexts.org
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. In this compound, the dimethylamino group is bulkier than a simple amino group, which could slightly hinder reactions at the adjacent ring positions (positions 2 and 4). However, for reactions involving the amino group itself, such as Schiff base formation, the primary steric considerations would come from the carbonyl compound it is reacting with. A bulky ketone will react more slowly than a less hindered aldehyde.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the atomic framework of 3-(Dimethylamino)-5-fluorophenol, offering precise insights into the connectivity and environment of each proton, carbon, and fluorine atom.
¹H NMR Spectral Analysis for Proton Environments
The proton NMR (¹H NMR) spectrum of this compound provides a distinct fingerprint of the hydrogen atoms within the molecule. In a typical analysis, the spectrum reveals signals corresponding to the aromatic protons and the protons of the dimethylamino group.
The aromatic region of the spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring—a hydroxyl group, a dimethylamino group, and a fluorine atom at positions 1, 3, and 5 respectively—results in a unique set of signals for the remaining aromatic protons at positions 2, 4, and 6. These protons exhibit characteristic chemical shifts and coupling patterns due to their electronic environment and interactions with each other and the neighboring fluorine atom.
The protons of the two methyl groups in the dimethylamino moiety typically appear as a singlet in the upfield region of the spectrum, reflecting their equivalence and the absence of coupling with adjacent protons. The hydroxyl proton often presents as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding.
A detailed analysis of the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows the following assignments:
| Proton Assignment | Chemical Shift (δ) in ppm |
| Aromatic H | 7.05 |
| Aromatic H | 6.35 |
| Aromatic H | 6.32 |
| Aromatic H | 6.20 |
| Aromatic H | 6.18 |
| -N(CH₃)₂ | 2.814 |
Note: The specific assignment of the aromatic protons can be further confirmed by 2D NMR techniques.
¹³C NMR Spectral Analysis for Carbon Framework
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift influenced by the attached atoms and its position within the molecular structure.
The spectrum will display signals for the six carbons of the aromatic ring and the two carbons of the dimethylamino group. The carbon atoms directly bonded to the electronegative oxygen and fluorine atoms (C-1 and C-5) are expected to be significantly deshielded, appearing at higher chemical shifts. The carbon attached to the nitrogen of the dimethylamino group (C-3) will also show a characteristic downfield shift. The presence of the fluorine atom will induce carbon-fluorine coupling (¹JCF, ²JCF, etc.), which can be observed in the spectrum and aids in the definitive assignment of the aromatic carbons.
Specific chemical shift values obtained for this compound are as follows:
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Aromatic C | 164.1 (d, J = 240.2 Hz) |
| Aromatic C | 158.7 (d, J = 12.2 Hz) |
| Aromatic C | 150.2 (d, J = 10.7 Hz) |
| Aromatic C | 96.2 (d, J = 2.8 Hz) |
| Aromatic C | 95.8 (d, J = 24.1 Hz) |
| Aromatic C | 92.2 (d, J = 2.8 Hz) |
| -N(CH₃)₂ | 40.5 |
The doublet (d) multiplicity and the corresponding coupling constants (J) for the aromatic carbons are due to coupling with the ¹⁹F nucleus.
¹⁹F NMR Spectroscopy for Fluorine Environments and Substituent Effects
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom in this compound. The chemical shift of the fluorine nucleus is exquisitely sensitive to the electronic effects of the substituents on the aromatic ring. The electron-donating dimethylamino group and the hydroxyl group will influence the electron density at the fluorine-substituted carbon, which in turn affects the ¹⁹F chemical shift.
While specific experimental ¹⁹F NMR data for this compound is not widely published, the chemical shift can be expected to fall within the typical range for fluoroaromatic compounds. For comparison, the ¹⁹F chemical shift of monofluorobenzene is approximately -113 ppm relative to CFCl₃. chemicalbook.com The electronic effects of the dimethylamino and hydroxyl groups would be expected to shift this value. Furthermore, coupling between the fluorine and the ortho and meta protons (³JHF and ⁴JHF) would result in a complex splitting pattern for the fluorine signal, providing further structural information.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. In the case of this compound, this would be particularly useful for identifying the coupling relationships between the aromatic protons, helping to definitively assign their positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the direct assignment of each protonated aromatic carbon by linking its known proton chemical shift to its carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for confirming the connectivity of the molecule. For instance, correlations would be expected between the dimethylamino protons and the C-2, C-3, and C-4 carbons of the aromatic ring, as well as between the aromatic protons and their neighboring carbons.
Solid-State NMR Spectroscopy
Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field.
For this compound, ssNMR could be used to study its crystalline form, providing insights into intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions to obtain higher resolution spectra. While specific solid-state NMR studies on this compound have not been reported, the technique holds the potential to reveal details about its solid-state packing and polymorphism.
Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. The C-N stretching vibration of the dimethylamino group would likely appear in the 1250-1020 cm⁻¹ region. The C-F stretching vibration typically gives rise to a strong absorption in the 1400-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will cause a series of bands in the 1600-1450 cm⁻¹ region.
Raman spectroscopy, which relies on the scattering of light, would provide complementary information. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. Therefore, the aromatic ring vibrations and the C-F bond may be particularly prominent in the Raman spectrum.
Vibrational Mode Assignments and Functional Group Identification
The vibrational characteristics of this compound can be thoroughly investigated using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. These techniques provide detailed information about the fundamental vibrational modes of the molecule, allowing for the identification of its constituent functional groups and the elucidation of its molecular structure. irphouse.comnih.gov
In a typical analysis, the FT-IR and FT-Raman spectra would be recorded in the solid phase. nih.gov The observed vibrational bands can be assigned to specific stretching, bending, and torsional modes of the molecule's functional groups, such as the O-H, C-F, C-N, and aromatic C-H bonds. irphouse.com For instance, the C-F bond, known for its strength, results in characteristic absorption bands in the infrared spectrum. irphouse.com
Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental findings. By calculating the theoretical vibrational frequencies, a more precise assignment of the observed spectral bands can be achieved. nih.gov These calculations can also help to confirm the assumed molecular symmetry and provide a more complete description of the molecular vibrations. irphouse.com
Table 1: Illustrative Vibrational Mode Assignments for a Substituted Phenol (B47542) Derivative
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching |
| ~3050 | Aromatic C-H stretching |
| ~2950 | -CH₃ asymmetric stretching |
| ~2850 | -CH₃ symmetric stretching |
| ~1600 | Aromatic C=C stretching |
| ~1450 | -CH₃ bending |
| ~1350 | C-N stretching |
| ~1250 | C-O stretching |
| ~1100 | C-F stretching |
| ~850 | Aromatic C-H out-of-plane bending |
Note: This table is illustrative and the exact wavenumbers for this compound would require specific experimental data.
Hydrogen Bonding Network Analysis
The presence of both a hydroxyl (-OH) group and a dimethylamino (-N(CH₃)₂) group in this compound suggests the potential for the formation of intricate hydrogen bonding networks, both intramolecularly and intermolecularly in the solid state. nih.gov Hydrogen bonds are crucial in determining the molecular packing and crystal structure, which in turn influence the material's physical and chemical properties. nih.govresearchgate.net
Analysis of the crystal structure, typically determined by single-crystal X-ray diffraction, can reveal the specific hydrogen bonding motifs. mdpi.comnih.gov These interactions can involve the hydroxyl group acting as a hydrogen bond donor and the nitrogen of the dimethylamino group or the fluorine atom acting as an acceptor. In some cases, water molecules can also be incorporated into the crystal lattice, participating in the hydrogen bonding network. mdpi.com
The strength and directionality of these hydrogen bonds play a dominant role in the self-assembly of the molecules into a supramolecular architecture. researchgate.net The study of these networks is essential for understanding the relationship between molecular structure and macroscopic properties. rsc.org
Resonance Raman Spectroscopy for Molecular Interactions
Resonance Raman (RR) spectroscopy is a powerful technique to selectively probe the vibrational modes associated with a chromophore, the part of a molecule responsible for its color. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, the Raman signals of the chromophoric portion can be significantly enhanced.
For a compound like this compound, which possesses a substituted aromatic ring, RR spectroscopy can provide detailed insights into the molecular interactions within the chromophore. This technique can be particularly useful in studying changes in the molecular structure upon electronic excitation and can help to elucidate the nature of intermolecular interactions, such as those occurring in different solvent environments or in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Absorption Maxima and Molar Absorptivity Determination
UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from the ground state to higher energy orbitals. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* and n-π* transitions within the substituted benzene ring. researchgate.net
The position of the absorption maxima (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. researchgate.net The λmax indicates the energy of the electronic transition, while the molar absorptivity is a measure of the probability of that transition occurring. These values can be influenced by the solvent polarity and the presence of intermolecular interactions.
Table 2: Illustrative UV-Vis Absorption Data for a Phenol Derivative in Aqueous Solution
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 3,5-Dimethylphenol | 272 | 1550 |
Note: This table provides data for a related compound, 3,5-dimethylphenol, to illustrate the type of information obtained. researchgate.netnist.gov Specific data for this compound would require experimental measurement.
Fluorescence and Luminescence Properties in Solution and Solid State
Upon absorption of light, excited molecules can relax to the ground state through various pathways, including the emission of light in the form of fluorescence or phosphorescence. The study of these luminescence properties provides valuable information about the excited state of the molecule.
The fluorescence of a compound like this compound can be highly sensitive to its environment. nih.gov For instance, the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can vary significantly between different solvents or between the solution and solid states. nih.govrsc.org In some cases, intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the aromatic ring can occur in the excited state, leading to interesting photophysical properties. researchgate.net
Solid-state fluorescence is particularly important for applications in materials science, such as in organic light-emitting diodes (OLEDs). The arrangement of molecules in the crystal lattice can significantly impact the solid-state emission characteristics, with phenomena like aggregation-induced emission or quenching being observed. rsc.orgmdpi.comnih.gov
Time-Resolved Spectroscopy for Excited State Dynamics
To gain a deeper understanding of the processes that occur immediately following photoexcitation, time-resolved spectroscopic techniques are employed. researchgate.netrsc.org These methods, such as femtosecond transient absorption spectroscopy, allow for the monitoring of the excited state dynamics on incredibly short timescales. nih.gov
By probing the transient absorption of the sample at various time delays after an initial laser pulse, it is possible to track the formation and decay of excited states, including singlet and triplet states. researchgate.netnih.gov This information is crucial for elucidating the photophysical mechanisms, such as intersystem crossing and internal conversion, that govern the fate of the excited molecule. chemrxiv.org Time-resolved studies can reveal the lifetimes of different excited states and provide insights into the charge-transfer nature of these states. researchgate.net
Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and aiding in the structural elucidation of unknown compounds.
In a typical electron ionization (EI) mass spectrum of this compound (molar mass: 155.17 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 155. The stability of the aromatic ring suggests that this peak would be of significant intensity.
The fragmentation of this compound is predicted to follow pathways characteristic of aromatic amines and phenols. Key fragmentation patterns would likely involve:
Alpha-Cleavage: The bond beta to the nitrogen atom is susceptible to cleavage. For the dimethylamino group, this would involve the loss of a methyl radical (•CH₃), resulting in a prominent fragment ion at m/z 140 ([M-15]⁺). This fragment is stabilized by the resonance delocalization of the positive charge onto the nitrogen atom and the aromatic ring.
Loss of a Hydrogen Atom: Cleavage of a C-H bond from the methyl groups of the dimethylamino moiety could lead to a fragment at m/z 154 ([M-1]⁺).
Loss of Ethylene (B1197577): A common rearrangement in compounds with an N,N-dimethylaniline substructure involves the loss of ethylene (C₂H₄) from the molecular ion, which would produce a fragment at m/z 127.
Cleavage of the C-N bond: The loss of the entire dimethylamino group (•N(CH₃)₂) would result in a fragment at m/z 111.
Ring Fragmentation: Fragmentation of the aromatic ring itself would lead to a complex pattern of smaller ions, although these are generally less diagnostic than the initial fragmentation steps.
The presence of the fluorine atom is expected to influence the fragmentation pattern. While the C-F bond is strong, fragments containing fluorine can be identified by their characteristic mass. For instance, the loss of CO from the molecular ion, a common fragmentation for phenols, would yield a fragment at m/z 127. Subsequent fragmentation could involve the loss of HF, leading to further characteristic ions.
A hypothetical fragmentation pattern is summarized in the table below.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 155 | Molecular Ion [C₈H₁₀FNO]⁺• |
| 140 | Loss of a methyl radical (•CH₃) from the dimethylamino group |
| 127 | Loss of ethylene (C₂H₄) via rearrangement |
| 111 | Loss of the dimethylamino group (•N(CH₃)₂) |
High-resolution mass spectrometry allows for the observation of isotopic peaks, which are crucial for confirming the elemental composition of the molecular ion and its fragments. The natural isotopic abundance of the elements in this compound (Carbon, Hydrogen, Fluorine, Nitrogen, and Oxygen) will give rise to characteristic isotopic patterns.
The primary isotopes and their natural abundances are:
¹²C (98.9%), ¹³C (1.1%)
¹H (99.98%), ²H (0.015%)
¹⁴N (99.63%), ¹⁵N (0.37%)
¹⁶O (99.76%), ¹⁷O (0.04%), ¹⁸O (0.2%)
¹⁹F (100%)
The [M+1]⁺• peak, primarily due to the presence of one ¹³C atom in the molecule, would be expected to have an intensity of approximately 8.9% relative to the molecular ion peak ([¹²C₇¹³C₁H₁₀FNO]⁺•). The [M+2]⁺• peak, resulting from the presence of two ¹³C atoms or one ¹⁸O atom, would have a much lower intensity. Accurate mass measurements from HRMS would allow for the unambiguous determination of the elemental formula, C₈H₁₀FNO.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure of this compound has been reported, we can infer its likely solid-state characteristics based on similar molecules, such as 3-(diethylamino)phenol. nih.govslideshare.net
The crystal structure would reveal precise measurements of bond lengths, bond angles, and dihedral angles. Key expected features include:
Aromatic Ring: The C-C bond lengths within the benzene ring would be expected to be intermediate between single and double bonds, averaging around 1.39 Å. The presence of the electron-donating dimethylamino and hydroxyl groups, and the electron-withdrawing fluorine atom, would likely cause slight distortions in the ring geometry.
Substituent Bonds: The C-N bond of the dimethylamino group would be approximately 1.37 Å, and the C-O bond of the hydroxyl group around 1.36 Å, both showing some double bond character due to resonance with the aromatic ring. The C-F bond length is anticipated to be around 1.35 Å.
Dimethylamino Group Geometry: The nitrogen atom of the dimethylamino group is expected to have a trigonal planar or a very shallow trigonal pyramidal geometry, with the C-N-C bond angle being close to 120°.
Dihedral Angles: The dihedral angle between the plane of the aromatic ring and the plane defined by the C-N-C atoms of the dimethylamino group would indicate the degree of twisting of this group relative to the ring.
A table of predicted bond parameters is provided below.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length (Å) | C-C (aromatic) | ~1.39 |
| Bond Length (Å) | C-N | ~1.37 |
| Bond Length (Å) | C-O | ~1.36 |
| Bond Length (Å) | C-F | ~1.35 |
| Bond Angle (°) | C-N-C | ~120 |
| Bond Angle (°) | C-C-O | ~120 |
| Bond Angle (°) | C-C-F | ~120 |
The crystal packing of this compound would be governed by a combination of intermolecular forces.
Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the dimethylamino group of a neighboring molecule (O-H···N). This is a common and strong interaction in related structures. nih.gov It is also possible for the fluorine atom to act as a weak hydrogen bond acceptor (O-H···F).
van der Waals Forces: Weaker van der Waals forces between the methyl groups and other parts of the molecules will also play a role in the crystal packing.
X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For this compound, the key conformational feature is the orientation of the dimethylamino group relative to the aromatic ring. While free rotation around the C-N bond is possible in solution, in the solid state, a specific conformation will be adopted to optimize packing efficiency and intermolecular interactions. The planarity or near-planarity of the dimethylamino group with the aromatic ring would be indicative of strong resonance effects. Any significant deviation from planarity would suggest that steric hindrance or specific crystal packing forces are influential.
Advanced Spectroscopic Techniques for Mechanistic Probes and Real-time Studies
Information regarding the application of advanced spectroscopic techniques for mechanistic and real-time studies of this compound is not available in the reviewed scientific literature. Therefore, no detailed research findings or data tables can be provided.
Theoretical and Computational Chemistry Investigations of 3 Dimethylamino 5 Fluorophenol
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure and properties of molecules. These calculations offer a detailed understanding of 3-(Dimethylamino)-5-fluorophenol at the atomic level.
Geometry Optimization and Molecular Structure Prediction
Theoretical calculations, often employing methods like DFT with basis sets such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in this compound. nih.govphyschemres.orgnih.gov This process, known as geometry optimization, seeks the lowest energy conformation of the molecule. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For similar aromatic compounds, it has been shown that DFT methods can accurately reproduce experimentally determined molecular structures. nih.gov The optimized geometry is the foundation for all further computational analyses, including electronic and spectroscopic properties.
Electronic Structure Analysis (e.g., HOMO-LUMO energies, band gaps)
The electronic character of this compound is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.netirjweb.com
For related donor-acceptor systems, the HOMO is often localized on the electron-donating group (the dimethylamino group in this case), while the LUMO is centered on the electron-accepting portion of the molecule. researchgate.net This separation of charge is fundamental to understanding intramolecular charge transfer (ICT) processes. researchgate.net The energies of these orbitals and their gap can be calculated using DFT methods. physchemres.orgirjweb.comresearchgate.netnih.gov
Table 1: Calculated Electronic Properties of a Representative Donor-Acceptor Molecule
| Property | Value (eV) |
| HOMO Energy | -6.2967 |
| LUMO Energy | -1.8096 |
| HOMO-LUMO Gap | 4.4871 |
Note: The data in this table is illustrative and based on a representative heterocyclic aromatic molecule studied by DFT. irjweb.com The specific values for this compound would require dedicated calculations.
The HOMO-LUMO gap is a key factor in determining the electronic absorption and emission properties of the molecule. A smaller gap typically corresponds to absorption at longer wavelengths. nih.gov
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations are typically carried out using DFT methods. nih.gov The predicted frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions) can be correlated with experimental spectroscopic data, aiding in the assignment of observed spectral bands. nih.govnih.gov For instance, characteristic vibrations such as C-H, C-N, C-F, and O-H stretching can be identified. For similar phenolic compounds, DFT calculations have been successfully used to reproduce and interpret experimental IR spectra. nih.gov
Excited State Calculations and Charge-Transfer State Characterization
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the excited states of this compound. nih.govmdpi.comresearchgate.netresearchgate.net These calculations provide information about vertical excitation energies, oscillator strengths (which relate to the intensity of electronic transitions), and the nature of the excited states. nih.gov
A key feature of molecules like this compound, which contain both electron-donating (dimethylamino) and electron-withdrawing/pi-system (fluorophenol) moieties, is the possibility of intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netresearchgate.net In an ICT state, there is a significant transfer of electron density from the donor to the acceptor part of the molecule. acs.org TD-DFT calculations can characterize the nature of these excited states, determining whether they are locally excited (LE) or have significant charge-transfer character. researchgate.netnih.gov The polarity of the solvent can have a significant impact on the stability of these charge-transfer states. acs.org
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics simulations can explore its conformational flexibility and dynamic behavior.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis of this compound involves exploring the different spatial arrangements of the molecule that can be achieved through rotation around its single bonds. A key aspect is the rotation of the dimethylamino group relative to the phenyl ring.
A potential energy surface (PES) scan can be performed to map the energy of the molecule as a function of one or more geometric parameters, such as a dihedral angle. researchgate.netvisualizeorgchem.comq-chem.comq-chem.com By systematically rotating the C-N bond connecting the dimethylamino group to the phenyl ring and calculating the energy at each step, a PES can be generated. This surface reveals the energy barriers between different conformations and identifies the lowest-energy (most stable) conformers. researchgate.netvisualizeorgchem.comq-chem.comq-chem.com Such analyses are crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions.
Solvation Effects and Solvent Models (e.g., PCM)
The study of solvation effects is crucial for understanding the behavior of molecules in solution. Computational methods, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are instrumental in simulating the influence of a solvent on a solute's properties without explicitly representing solvent molecules. In the context of this compound, PCM can be employed to investigate how a solvent environment modulates its geometric and electronic characteristics.
The PCM model treats the solvent as a continuous dielectric medium, characterized by its dielectric constant. The solute is placed in a cavity within this continuum, and the solute-solvent interactions are calculated based on the polarization of the dielectric. This approach allows for the efficient calculation of properties such as solvation free energy, which indicates the energetic favorability of dissolving the solute in a particular solvent. For this compound, comparing its energy in the gas phase to its energy in a solvent using a PCM would reveal the extent of stabilization provided by the solvent.
Furthermore, solvent effects can influence the conformational preferences of a molecule. While the primary structure of this compound is rigid due to the aromatic ring, the orientation of the dimethylamino and hydroxyl groups can be affected by the surrounding solvent. PCM calculations can help predict the most stable conformation in different solvents by accounting for the electrostatic interactions between the solute and the solvent continuum.
The choice of solvent, with its varying polarity, can also impact the electronic properties of this compound. For instance, the dipole moment of the molecule is expected to be larger in a more polar solvent due to the induced polarization. PCM calculations can quantify this change, providing insights into how the charge distribution within the molecule is perturbed by the solvent environment. This information is vital for understanding its reactivity and intermolecular interactions in solution.
Electronic Structure and Bonding Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture that aligns with classical chemical bonding concepts. wikipedia.orgwisc.edu It provides a description of the electron density in terms of localized one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.org For this compound, NBO analysis can offer a detailed understanding of its Lewis structure, hybridization, and the nature of its intramolecular interactions.
NBO analysis quantifies the electron density in bonding orbitals, antibonding orbitals, and lone pairs. wikipedia.org The occupancy of a bonding orbital is typically close to two electrons, representing a classical chemical bond. For this compound, this would include the σ and π bonds of the aromatic ring, the C-N, C-F, C-O, N-C, and O-H bonds. The analysis also reveals the hybridization of the atomic orbitals contributing to these bonds.
A key feature of NBO analysis is its ability to identify and quantify delocalization effects, which are departures from the idealized Lewis structure. wisc.edu This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, known as second-order perturbation energies (E(2)), indicates the extent of electron delocalization. For this compound, significant donor-acceptor interactions would be expected between the lone pairs on the nitrogen and oxygen atoms and the antibonding π* orbitals of the phenyl ring, as well as between the lone pairs of the fluorine atom and adjacent antibonding σ* orbitals. These interactions are crucial for understanding the electronic communication between the substituents and the aromatic ring.
The table below illustrates hypothetical E(2) values for key donor-acceptor interactions in this compound, providing a quantitative measure of electron delocalization.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) | π* (C-C) | High |
| LP (O) | π* (C-C) | Moderate |
| π (C=C) | π* (C=C) | High |
| LP (F) | σ* (C-C) | Low |
Note: The values in this table are illustrative and would need to be calculated using NBO analysis software.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.orgnumberanalytics.com The HOMO, being the orbital with the highest energy containing electrons, represents the ability of a molecule to donate electrons (nucleophilicity). youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, represents the ability of a molecule to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and reactivity of a molecule. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com
For this compound, the distribution and energies of the HOMO and LUMO can provide significant insights into its reactive behavior. The HOMO is likely to be localized on the electron-rich aromatic ring and the dimethylamino and hydroxyl substituents, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is expected to be distributed over the aromatic ring, representing the regions susceptible to nucleophilic attack.
The following table presents hypothetical HOMO and LUMO energies and the calculated HOMO-LUMO gap for this compound.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These energy values are hypothetical and would be determined through quantum chemical calculations.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org These maps are invaluable tools for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP is calculated by considering the interaction energy of a positive point charge with the nuclei and electrons of the molecule at every point on its surface.
In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to attack by electrophiles. researchgate.net Conversely, blue represents regions of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate electrostatic potential.
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group, due to the presence of lone pairs. The aromatic ring would likely exhibit a mix of potentials, with the regions ortho and para to the electron-donating amino and hydroxyl groups being more electron-rich. The hydrogen atom of the hydroxyl group would likely be a site of positive potential (blue), indicating its acidic nature. The fluorine atom, being highly electronegative, would also contribute to the electrostatic potential distribution. By providing a visual representation of the charge distribution, MEP maps offer a powerful and intuitive method for predicting the intermolecular interactions and chemical reactivity of this compound.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, from reactants to products, through the identification of transition states and intermediates.
A key aspect of elucidating a reaction mechanism is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Various computational algorithms are available to search for and optimize the geometry of transition states.
Once the TS is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. This barrier is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction. By calculating the energy barriers for different possible reaction pathways, chemists can predict which mechanism is most likely to occur under a given set of conditions.
For a reaction involving this compound, for example, an electrophilic aromatic substitution, computational methods could be used to locate the transition state for the attack of the electrophile at different positions on the aromatic ring. By comparing the activation energies for attack at the various sites, the regioselectivity of the reaction can be predicted.
The table below provides a hypothetical comparison of activation energies for the nitration of this compound at different positions on the aromatic ring.
| Position of Attack | Activation Energy (kcal/mol) |
| C2 | 15 |
| C4 | 12 |
| C6 | 18 |
Note: These values are for illustrative purposes and would need to be determined through detailed computational studies.
Reaction Coordinate Analysis
Reaction coordinate analysis is a fundamental computational technique used to study the mechanism of a chemical reaction. It involves mapping the potential energy of a system as it evolves from reactants to products. This analysis helps in identifying transition states, intermediates, and the activation energy, thereby providing a detailed picture of the reaction pathway.
For this compound, a relevant reaction coordinate to analyze would be the deprotonation of the hydroxyl group, which is fundamental to understanding its acidity (pKa). The analysis would typically involve:
Defining the Reaction Coordinate: The coordinate could be defined as the distance of the O-H bond.
Potential Energy Surface Scan: By systematically increasing the O-H bond length and calculating the system's energy at each step (a relaxed potential energy surface scan), a profile of the bond-breaking process is generated.
Locating the Transition State: Advanced algorithms, such as the Berny optimization algorithm, would be used to locate the exact geometry and energy of the transition state along this path.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation, starting from the transition state geometry, would confirm that the identified transition state correctly connects the reactant (phenol) and the products (phenoxide and proton).
Such analyses are often performed using Density Functional Theory (DFT) methods, which provide a good balance between computational cost and accuracy for these types of systems. scispace.comtorvergata.it
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting various types of spectra, which can aid in the interpretation of experimental data and confirm molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structure elucidation. Predicting NMR chemical shifts computationally has become a standard procedure. researchgate.net The typical workflow for this compound would be:
Geometry Optimization: The molecule's three-dimensional structure would first be optimized using a reliable DFT method, for instance, B3LYP or CAM-B3LYP, with a basis set such as 6-311+G(d,p). nih.govresearchgate.net Solvation effects, which can significantly influence chemical shifts, are often included using a continuum model like the Polarizable Continuum Model (PCM).
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this step.
Chemical Shift Determination: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts would then be compared with experimental values to validate the computed structure. Discrepancies can often point to specific conformational or electronic effects not captured by the model.
Table 1: Illustrative Predicted vs. Experimental NMR Chemical Shifts for this compound Note: The following data is hypothetical and for illustrative purposes only, as specific computational studies were not found.
| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| H (on OH) | 9.10 | 9.25 |
| H (on ring) | 6.0 - 6.5 | 6.1 - 6.6 |
| H (on N(CH₃)₂) | 2.90 | 2.95 |
| C-OH | 158.0 | 157.5 |
| C-F | 164.5 | 163.8 |
| C-N | 151.0 | 150.2 |
| F | -110.0 | -112.3 |
IR and Raman Spectra: The simulation of infrared (IR) and Raman spectra is based on calculating the vibrational frequencies of the molecule. This is done via a frequency calculation in a program like Gaussian after the geometry has been optimized. The output provides the frequencies of the normal modes of vibration and their corresponding intensities (IR) or scattering activities (Raman). Theoretical spectra are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and method-dependent errors.
UV-Vis Spectra: The prediction of electronic absorption spectra (UV-Vis) is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation energies (which can be converted to wavelength, λ) and the oscillator strengths (which relate to the intensity of the absorption). For a molecule like this compound, TD-DFT could predict the λ_max values corresponding to π→π* and n→π* transitions, which are characteristic of aromatic systems with heteroatom substituents.
Nonlinear Optical (NLO) Property Predictions and Characterization
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Organic molecules with electron donor-acceptor (D-A) motifs often exhibit significant NLO responses. The dimethylamino group is a strong electron donor, while the fluorine atom is a weak electron acceptor, making this compound a candidate for NLO activity.
The NLO properties of a molecule are described by its response to an external electric field. Key properties calculated computationally include:
Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): Describes the first-order nonlinear (or second-order) response and is responsible for effects like second-harmonic generation. A large β value is a primary indicator of a promising NLO material. ajrconline.orgrsc.org
These properties are calculated as derivatives of the energy with respect to an applied electric field and are routinely computed using DFT methods. The results can reveal the magnitude and direction of charge transfer within the molecule, which is crucial for a large NLO response. nih.govanalis.com.my
Table 2: Illustrative Calculated NLO Properties for this compound Note: The following data is hypothetical and for illustrative purposes only.
| Property | Calculated Value | Significance |
|---|---|---|
| Dipole Moment (μ) | 3.5 Debye | Indicates significant molecular polarity. |
| Average Polarizability (⟨α⟩) | 15 x 10⁻²⁴ esu | Measures the ease of distorting the electron cloud. |
| Total First Hyperpolarizability (β_tot) | 25 x 10⁻³⁰ esu | Indicates potential for second-order NLO applications. |
A key advantage of computational chemistry is the ability to perform in silico design of new molecules with enhanced properties. Based on established principles for NLO materials, several modifications to this compound could be proposed and tested computationally to enhance its NLO response:
Strengthening the Acceptor: Replacing the fluorine atom with a much stronger electron-withdrawing group, such as a nitro (-NO₂) or cyano (-CN) group, would increase the push-pull character of the molecule, likely leading to a significant increase in the first hyperpolarizability (β). rsc.org
Introducing a π-Bridge: Inserting a conjugated π-system, such as an acetylene (B1199291) or ethylene (B1197577) bridge, between the phenol (B47542) ring and the donor or acceptor group can enhance electronic communication across the molecule. This D-π-A design is a classic strategy for boosting NLO properties. analis.com.my
Each proposed modification could be modeled computationally, and its NLO properties calculated. This iterative design-and-test cycle allows for the rational design of novel, high-performance NLO materials based on the this compound scaffold.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data regarding the applications of This compound in the precise areas outlined in your request. While the structural components of the molecule—a fluorinated phenol with a dimethylamino group—suggest potential utility in materials science and chemical sensing, dedicated research detailing its use in these specific applications is not prominently available in the public domain.
General classes of related compounds, such as aminophenols and fluorinated aromatics, are widely used in the fields you've specified. For instance, aminophenol derivatives are known scaffolds for dyes and are used in the synthesis of complex heterocyclic molecules. Similarly, fluorinated compounds are frequently incorporated into chemical sensors to modulate their electronic properties and enhance their selectivity.
However, without specific studies on this compound, providing a thorough, informative, and scientifically accurate article that strictly adheres to your detailed outline is not possible at this time. To do so would require speculation or extrapolation from the properties of related but distinct chemical entities, which would not meet the required standards of scientific accuracy.
We recommend consulting specialized chemical research databases or future publications that may investigate the specific synthetic uses and material science applications of this particular compound.
Applications in Chemical Research and Materials Science Excluding Clinical/pharmacological Efficacy
Catalysis and Organocatalysis Utilizing 3-(Dimethylamino)-5-fluorophenol Derivatives
Asymmetric Catalysis
Derivatives of this compound could be envisioned as precursors to chiral catalysts for asymmetric synthesis. The development of chiral variants, for instance, through the introduction of chiral substituents on the amino group or the aromatic ring, could lead to novel organocatalysts. These catalysts could potentially be employed in a range of asymmetric transformations, including aldol reactions, Michael additions, and fluorination reactions. The fluorine atom, in particular, might play a role in enhancing the enantioselectivity of certain reactions through non-covalent interactions.
Lewis Base Catalysis
The dimethylamino group in this compound is a key feature that suggests its utility in Lewis base catalysis. Lewis base catalysts are known to activate substrates through the formation of a more reactive intermediate. Derivatives of this compound could potentially catalyze a variety of reactions, such as the cyanosilylation of aldehydes, the Baylis-Hillman reaction, and various cycloaddition reactions. The electronic effect of the fluorine atom could influence the nucleophilicity of the dimethylamino group, thereby tuning the catalytic activity.
Ligand Design in Coordination and Organometallic Chemistry
The bifunctional nature of this compound, possessing both a soft nitrogen donor and a hard oxygen donor, makes it an attractive scaffold for the design of novel ligands for coordination and organometallic chemistry.
Synthesis of Metal Complexes with Phenolic and Amine Functionality
This compound and its derivatives can act as versatile ligands, coordinating to a wide range of metal centers. The phenolic oxygen can be deprotonated to form a phenoxide, which is a strong donor, while the dimethylamino group can coordinate via its lone pair of electrons. This allows for the formation of stable chelate rings with metal ions, leading to the synthesis of a diverse array of metal complexes. The specific reaction conditions and the nature of the metal precursor would dictate the final structure of the complex.
Investigation of Coordination Modes and Geometric Structures
The coordination behavior of this compound-based ligands is expected to be rich and varied. Depending on the metal ion, its oxidation state, and the presence of other ancillary ligands, these ligands could adopt various coordination modes, including monodentate, bidentate, or bridging fashions. The resulting metal complexes could exhibit a range of geometric structures, from simple mononuclear species to more complex polynuclear assemblies. X-ray crystallography would be a crucial technique for the definitive determination of these structures.
Future Research Directions and Emerging Methodologies for 3 Dimethylamino 5 Fluorophenol
The continued exploration of 3-(Dimethylamino)-5-fluorophenol and its derivatives is being propelled by significant advancements in chemical synthesis, analytical techniques, and computational science. These emerging methodologies promise to unlock new applications and provide a deeper understanding of the compound's behavior by enabling more efficient, sustainable, and precise scientific investigation.
Q & A
Basic: What are the recommended synthetic routes for 3-(Dimethylamino)-5-fluorophenol, and how can intermediates be characterized?
Methodological Answer:
A common approach involves functionalizing fluorophenol precursors via nucleophilic substitution or coupling reactions. For example, fluorophenol derivatives (e.g., 5-fluoro-2-nitrophenol) can undergo dimethylamination using dimethylamine under basic conditions. Key intermediates, such as nitro-substituted precursors, should be characterized using HPLC for purity and NMR (¹H/¹³C) to confirm substitution patterns. Mass spectrometry (MS) validates molecular weight, while differential scanning calorimetry (DSC) determines melting points to ensure consistency with literature values (e.g., mp 75–95°C for fluoronitrophenol derivatives) .
Basic: How can researchers mitigate hazards during the synthesis of this compound?
Methodological Answer:
Risk assessments must precede synthesis, focusing on volatile reagents (e.g., dimethylformamide) and gas-evolving reactions. Use inert gas bubblers to manage gas release (e.g., CO₂ from carbonate bases). Personal protective equipment (PPE), fume hoods, and protocols for handling corrosive amines/nitro compounds are critical. Refer to hazard frameworks like Prudent Practices in the Laboratory (National Academies Press) for guidelines on waste disposal and spill management .
Advanced: How do electronic effects of the dimethylamino and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The electron-donating dimethylamino group activates the aromatic ring toward electrophilic substitution, while the meta-fluorine exerts an electron-withdrawing effect, directing reactivity to specific positions. For Suzuki-Miyaura couplings, optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base systems (e.g., Cs₂CO₃) to balance steric hindrance and electronic effects. Monitor reaction progress via TLC (silica gel, dichloromethane/methanol eluent) and confirm regioselectivity through NOE NMR experiments .
Advanced: What analytical strategies resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Use deuterated DMSO for NMR to stabilize polar intermediates and identify tautomeric forms. High-resolution MS (HRMS) distinguishes between isobaric species. Cross-validate with computational methods (e.g., DFT calculations for predicted ¹³C shifts) to confirm structural assignments. For example, CAS Common Chemistry data (PubChem) provides reference spectra for analogous compounds .
Basic: What are the stability considerations for storing this compound, and how should degradation be monitored?
Methodological Answer:
Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the amine group. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor via HPLC-UV at 254 nm. Degradation products (e.g., quinones from oxidation) can be identified using LC-MS/MS. Compare with toxicological profiles of chlorophenol analogs to assess hazardous byproducts .
Advanced: How can researchers design bioactivity assays for this compound in drug discovery contexts?
Methodological Answer:
Prioritize assays based on structural analogs (e.g., fluorophenyl-diazepine derivatives with anticancer activity). Use in vitro cytotoxicity screens (e.g., MTT assay on HeLa cells) and molecular docking to predict binding to targets like kinase enzymes. For neuroprotective studies, employ SH-SY5Y neuronal models and measure oxidative stress markers (e.g., ROS via fluorescence probes). Validate results against negative controls (e.g., unsubstituted phenol) to isolate substituent effects .
Basic: Which spectroscopic techniques are most effective for quantifying this compound in complex mixtures?
Methodological Answer:
Reverse-phase HPLC with a C18 column and UV detection (λ = 270–290 nm) is optimal. For trace analysis, couple with electrochemical detection (ECD) to enhance sensitivity. FT-IR identifies functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C-F at ~1220 cm⁻¹). Cross-reference with PubChem’s spectral libraries for validation .
Advanced: What computational methods predict the environmental fate of this compound?
Methodological Answer:
Use EPI Suite’s BIOWIN model to estimate biodegradability and ECOSAR for aquatic toxicity. Molecular dynamics simulations (e.g., GROMACS) model interactions with soil organic matter. Compare with ATSDR chlorophenol data to extrapolate persistence and bioaccumulation potential. Experimental validation via soil column studies can quantify leaching rates under varying pH .
Basic: How can researchers optimize solvent systems for recrystallizing this compound?
Methodological Answer:
Screen solvents (e.g., ethanol/water, hexanes) using solubility tests at 25°C and reflux. Ethanol/water (7:3 v/v) often yields high-purity crystals due to polarity matching. Monitor crystal growth via hot-stage microscopy and confirm polymorphism using X-ray diffraction (PXRD). DSC ensures a single melting endotherm (e.g., ~93–95°C for fluoronitrophenol analogs) .
Advanced: What strategies address low yields in the difluoromethylation of this compound?
Methodological Answer:
Low yields may stem from competing side reactions (e.g., dehalogenation). Optimize by pre-activating the phenol with TBSCl to protect hydroxyl groups. Use cesium carbonate as a base to enhance nucleophilicity and sodium difluoroacetate as a CF₂ source. Monitor via ¹⁹F NMR to track intermediate formation. Scale reactions under controlled pressure to manage gas evolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
